ALK5-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

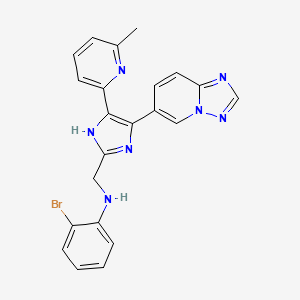

Molecular Formula |

C22H18BrN7 |

|---|---|

Molecular Weight |

460.3 g/mol |

IUPAC Name |

2-bromo-N-[[5-(6-methyl-2-pyridinyl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline |

InChI |

InChI=1S/C22H18BrN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) |

InChI Key |

SJOMJTKWXZEYKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3Br)C4=CN5C(=NC=N5)C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of ALK5-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALK5-IN-10, also known as EW-7197, is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By competitively binding to the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks the TGF-β signaling pathway, a critical regulator of numerous cellular processes. Dysregulation of this pathway is implicated in a variety of pathologies, including fibrosis and cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to the TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in cell proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. The canonical signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which is a constitutively active serine/threonine kinase. This binding event induces the recruitment and phosphorylation of a type I receptor, predominantly ALK5, forming a heterotetrameric receptor complex. The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4, which then translocates to the nucleus. Inside the nucleus, this SMAD complex acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.[1][2]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase.[2] By occupying the ATP-binding pocket of ALK5, it prevents the transfer of phosphate from ATP to its substrates, SMAD2 and SMAD3. This direct inhibition of ALK5's catalytic activity is the primary mechanism by which this compound blocks downstream TGF-β signaling. The inhibition of SMAD2/3 phosphorylation prevents their association with SMAD4 and subsequent nuclear translocation, thereby blocking the regulation of TGF-β target gene expression.[3][4]

Quantitative Data

The inhibitory activity and selectivity of this compound (EW-7197) have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| ALK5 (TGFβRI) | Kinase Assay | 12.9 | **** |

| ALK4 (ACVR1B) | Kinase Assay | 17.3 | |

| ALK2 (ACVR1) | Kinase Assay | Comparable to ALK5 | |

| p38α | Kinase Assay | 1775 | |

| ALK5 (Cellular) | 3TP-Lux Reporter Assay (4T1 cells) | 12.1 | **** |

| ALK5 (Cellular) | 3TP-Lux Reporter Assay (HaCaT cells) | 16.5 | **** |

| pSMAD3 (Cellular) | Western Blot (4T1 cells) | 10-30 | **** |

Experimental Protocols

ALK5 Kinase Assay (Radioisotopic)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 enzyme

-

Casein (as substrate)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a 96-well plate, add the diluted this compound, recombinant ALK5 enzyme, and casein substrate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular 3TP-Lux Reporter Assay

This cell-based assay measures the ability of this compound to inhibit TGF-β-induced transcriptional activity.

Materials:

-

HaCaT or 4T1 cells stably transfected with a 3TP-Lux reporter plasmid.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Recombinant human TGF-β1.

-

This compound (or other test compounds).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the 3TP-Lux stable cells in a 96-well plate and allow them to attach overnight.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of TGF-β1-induced luciferase activity for each concentration of this compound and determine the IC50 value.

SMAD2/3 Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of ALK5's downstream target phosphorylation by this compound.

Materials:

-

TGF-β responsive cell line (e.g., 4T1, MCF10A).

-

Cell culture medium.

-

Recombinant human TGF-β1.

-

This compound.

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TGF-β1 for 30-60 minutes.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated SMAD2/3 to total SMAD2/3.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an ALK5 inhibitor like this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the TGF-β type I receptor kinase, ALK5. Its mechanism of action involves the direct, ATP-competitive inhibition of ALK5's kinase activity, leading to the blockade of SMAD2/3 phosphorylation and the subsequent downstream signaling cascade. The comprehensive in vitro and cellular characterization of this compound, as detailed in this guide, provides a solid foundation for its further investigation and development as a therapeutic agent for diseases driven by aberrant TGF-β signaling, such as fibrosis and cancer. The provided protocols and workflows serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. EW-7197 inhibits hepatic, renal, and pulmonary fibrosis by blocking TGF-β/Smad and ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. EW-7197 inhibits hepatic, renal, and pulmonary fibrosis by blocking TGF-β/Smad and ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ALK5-IN-10: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in numerous pathologies, most notably in fibrosis and the progression of cancer. The TGF-β signal is transduced through a receptor complex composed of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (TβRII) phosphorylates and activates the type I receptor, Activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor I (TGFβRI). Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3, which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.

Given its central role in disease, ALK5 has emerged as a promising therapeutic target. ALK5-IN-10, also known as EW-7197 and Vactosertib, is a potent and selective small molecule inhibitor of ALK5. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, relevant experimental protocols, and key signaling pathways.

This compound: Mechanism of Action and Biochemical Profile

This compound is an ATP-competitive inhibitor that targets the kinase domain of ALK5, thereby preventing the phosphorylation of its downstream substrates, SMAD2 and SMAD3.[1][2] This action effectively blocks the canonical TGF-β signaling pathway.

Biochemical and Cellular Activity of this compound (EW-7197)

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Biochemical Potency | ||||

| IC50 vs. ALK5 | 7 nM | Radioisotopic Assay | Recombinant Human ALK5 (Sf9 cells) | [2] |

| IC50 vs. ALK5 | 9.67 nM | Radioisotopic Protein Kinase Assay | Recombinant Human GST-fused ALK5 (Sf9 cells) | [2] |

| IC50 vs. ALK5 | 12.9 nM | Not Specified | Not Specified | [3] |

| IC50 vs. ALK5 | 13 nM | Kinase Assay | Not Specified | |

| IC50 vs. ALK4 | 13 nM | Cell-free assay | Not Specified | |

| IC50 vs. ALK4 | 17.3 nM | Not Specified | Not Specified | |

| IC50 vs. ALK2 | 17.3 nM (Comparable to ALK5) | Not Specified | Not Specified | |

| IC50 vs. p38α | 1,775 nM | Not Specified | Not Specified | |

| Cellular Potency | ||||

| IC50 (3TP-Lux Reporter) | 12.1 nM | Luciferase Reporter Gene Assay | 4T1 cells | |

| IC50 (3TP-Lux Reporter) | 13.2 nM | Luciferase Reporter Gene Assay | 4T1-3TP-Lux cells | |

| IC50 (3TP-Lux Reporter) | 16.5 nM | Luciferase Reporter Gene Assay | HaCaT cells | |

| IC50 (pSmad3 Inhibition) | 10-30 nM | Western Blot | 4T1 cells |

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant anti-metastatic and anti-fibrotic activity in various preclinical models.

| Parameter | Value | Animal Model | Study | Reference |

| In Vivo Efficacy | ||||

| Inhibition of Lung Metastasis | 40 mg/kg (i.p., every other day) | MMTV/c-Neu mice (Breast Cancer) | Inhibition of Smad/TGFβ signaling, cell migration, invasion, and lung metastasis. | |

| Increased Survival | 0.625, 1.25, 2.5, or 5 mg/kg (five times/week) | 4T1-Luc injected BALB/c mice (Breast Cancer) | Dose-dependent inhibition of lung metastasis and increased survival. | |

| Anti-fibrotic Activity | 1.25, 2.5, or 5 mg/kg (qd) | CCl4-induced liver fibrosis (mice), BDL-induced liver fibrosis (rats), UUO-induced renal fibrosis (mice), BLM-induced pulmonary fibrosis (mice) | Decreased expression of collagen, α-SMA, and fibronectin; extended lifespan. | |

| Pharmacokinetics (Rats) | ||||

| Oral Bioavailability | 51% | Rats | Pharmacokinetic study of 12b·HCl (EW-7197). | |

| AUC | 1426 ng*h/mL | Rats | Pharmacokinetic study of 12b·HCl (EW-7197). | |

| Cmax | 1620 ng/mL | Rats | Pharmacokinetic study of 12b·HCl (EW-7197). |

Signaling Pathways

The canonical TGF-β signaling pathway, which is inhibited by this compound, is depicted below.

References

The Role of ALK5-IN-10 (Vactosertib/EW-7197) in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALK5-IN-10, also known as EW-7197 and its clinical development name Vactosertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-like Kinase 5 (ALK5). The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, metastasis, and immunosuppression in advanced cancers. By targeting ALK5, the key transducer of the TGF-β signal, this compound represents a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols for its investigation.

Introduction to TGF-β Signaling in Cancer

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Its role in cancer is complex and context-dependent. In normal epithelial cells and early-stage tumors, TGF-β acts as a tumor suppressor by inducing cell cycle arrest and apoptosis.[2] However, as tumors progress, cancer cells often become resistant to the cytostatic effects of TGF-β and, paradoxically, co-opt the pathway to their advantage.[1]

In advanced cancers, elevated TGF-β signaling in the tumor microenvironment promotes:

-

Epithelial-to-Mesenchymal Transition (EMT): A process where cancer cells lose their epithelial characteristics and gain mesenchymal properties, enhancing their motility and invasiveness.[1][3]

-

Metastasis: Increased cell invasion and migration, leading to the spread of cancer to distant organs.

-

Angiogenesis: The formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Immunosuppression: TGF-β is a potent immunosuppressive cytokine that can inhibit the function of various immune cells, including T cells and Natural Killer (NK) cells, allowing tumors to evade immune surveillance.

Given its multifaceted role in promoting cancer progression, the TGF-β signaling pathway, and specifically its type I receptor ALK5, has emerged as a key therapeutic target.

This compound (Vactosertib/EW-7197): Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of the ALK5 kinase. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 subsequently phosphorylates the intracellular signaling proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of TGF-β target genes.

This compound selectively binds to the ATP-binding pocket of ALK5, preventing its kinase activity and thereby blocking the phosphorylation of SMAD2 and SMAD3. This disruption of the TGF-β signaling cascade at a critical juncture inhibits the downstream cellular processes that contribute to tumor progression.

Quantitative Data

In Vitro Kinase and Cell-Based Potency

This compound demonstrates high potency against its primary target, ALK5, with selectivity over other kinases.

| Target/Assay | Cell Line | IC50 (nM) | Reference |

| ALK5 (Kinase Assay) | Sf9 insect cells | 7 | |

| ALK5 (Kinase Assay) | Not specified | 12.9 | |

| ALK4 (Kinase Assay) | Not specified | 13 | |

| ALK2 (Kinase Assay) | Not specified | 17.3 | |

| p38α (Kinase Assay) | Not specified | 1980 | |

| TGF-β1-induced Luciferase Activity | 4T1 (murine breast cancer) | 12.1 | |

| TGF-β1-induced Luciferase Activity | HaCaT (human keratinocyte) | 16.5 | |

| pSMAD3 Inhibition | 4T1 (murine breast cancer) | 10-30 |

In Vitro Cell Viability

This compound has shown direct anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K7, K7M2, mOS493, mOS482 | Murine Osteosarcoma | 0.79 - 2.1 | |

| SAOS2, M132 | Human Osteosarcoma | 0.8 - 2.1 |

In Vivo Efficacy in Preclinical Cancer Models

This compound has demonstrated significant anti-tumor and anti-metastatic activity in various animal models.

| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Osteosarcoma | Syngeneic mouse model | Not specified | Significantly inhibited tumor growth and lung metastasis. | |

| Multiple Myeloma | Immunocompetent mouse model | Not specified | Suppressed viability of human MM cells, potent anti-myeloma effect, suppressed bone resorption. | |

| Breast Cancer (Metastasis) | MMTV/c-Neu mice | 40 mg/kg, i.p., every other day for 10 weeks | Inhibited Smad/TGFβ signaling, cell migration, invasion, and lung metastasis. | |

| Colorectal Cancer | BALB/c mice with CT-26 cells | Not specified | Decreased tumor volume and weight, increased tumor necrosis, regulated tumor fibrosis and inflammation. | |

| Melanoma | B16 melanoma mouse model | 2.5 mg/kg, p.o., daily | Suppressed melanoma progression with enhanced cytotoxic T-lymphocyte (CTL) responses. |

Clinical Trial Data

Vactosertib is being evaluated in several clinical trials for various cancers.

| Cancer Type | Phase | Combination Therapy | Key Outcomes | Reference |

| Recurrent/Refractory Osteosarcoma | Phase 1 | Monotherapy | ORR of 36.4% with durable responses. | |

| Desmoid Tumors | Phase Ib/II | Imatinib | Well-tolerated with a 25.9% confirmed partial response rate. | |

| Metastatic Pancreatic Cancer | Phase Ib | FOLFOX | Feasible and safe, with a clinical benefit rate of 61.5% in the RP2D cohort. | |

| Relapsed/Refractory Multiple Myeloma | Phase 1b | Pomalidomide | Well-tolerated with durable responses and 80% PFS at 6 months. |

Experimental Protocols

ALK5 Kinase Assay (Radioisotopic Format)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against the ALK5 enzyme.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Dilute recombinant human ALK5 enzyme, a suitable substrate (e.g., casein or a specific peptide), and ATP in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Inhibitor Pre-incubation: Add the ALK5 enzyme and varying concentrations of this compound to a 96-well plate. Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Kinase Reaction: Initiate the reaction by adding the substrate and [γ-³³P]ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/SRB Assay)

This protocol outlines a common method for assessing the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SAOS2 osteosarcoma cells, 4T1 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle (DMSO) control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition and Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Alternatively, a Sulforhodamine B (SRB) assay can be used, where cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is measured after solubilizing the bound dye.

Western Blot for SMAD2/3 Phosphorylation

This protocol details the procedure to measure the inhibition of TGF-β-induced SMAD2/3 phosphorylation by this compound.

Methodology:

-

Cell Culture and Treatment: Culture a TGF-β responsive cell line (e.g., 4T1, MDA-MB-231) to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound (e.g., 10-1000 nM) for 1 hour. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-SMAD2/3, total SMAD2/3, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and loading control signals to determine the extent of inhibition.

In Vivo Xenograft/Syngeneic Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Animal Model and Tumor Implantation: Use immunocompromised mice (e.g., nude or SCID) for human xenografts or immunocompetent mice (e.g., BALB/c) for syngeneic models (e.g., 4T1 breast cancer). Inject cancer cells subcutaneously or orthotopically into the appropriate tissue (e.g., mammary fat pad for breast cancer).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., 40 mg/kg, i.p., every other day). The control group should receive the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for pSMAD, EMT markers, or immune cell infiltration). If studying metastasis, collect relevant organs (e.g., lungs) and quantify the metastatic burden.

-

Data Analysis: Plot the average tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) percentage. Statistically analyze the differences in tumor volume, tumor weight, and metastatic burden between the treatment and control groups.

Conclusion

This compound (Vactosertib/EW-7197) is a potent and selective inhibitor of the TGF-β/ALK5 signaling pathway with demonstrated efficacy in a range of preclinical cancer models. Its ability to inhibit tumor growth, block metastasis, and modulate the tumor microenvironment underscores its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of ALK5 inhibition in cancer and to advance the clinical development of this compound and similar targeted therapies.

References

ALK5-IN-10 and its effect on the Smad pathway

An In-depth Technical Guide on ALK5-IN-10 and its Effect on the Smad Pathway

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is implicated in various pathologies, particularly fibrosis and cancer.[1][2] Signal transduction is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), a constitutively active kinase.[1][3] This binding recruits and activates the type I receptor, Activin-like Kinase 5 (ALK5), through phosphorylation.

Activated ALK5 is a serine/threonine kinase that propagates the signal downstream by phosphorylating the receptor-regulated Smad proteins, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with the common-partner Smad, Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of specific target genes. Given its pivotal role, ALK5 has become a significant target for therapeutic intervention. Small molecule inhibitors, such as this compound, offer a potent method for modulating this pathway for research and potential clinical applications.

This compound: Mechanism of Action

This compound (also known as Compound 5d) is a potent and selective inhibitor of the TGF-β type I receptor kinase, ALK5. By targeting the kinase activity of ALK5, this compound prevents the phosphorylation and subsequent activation of Smad2 and Smad3. This action effectively blocks the canonical TGF-β/Smad signaling cascade at a key upstream point, thereby inhibiting the nuclear translocation of the Smad complex and the transcription of TGF-β-responsive genes. This targeted inhibition makes this compound a valuable tool for dissecting the roles of the ALK5-Smad pathway and as a potential therapeutic agent for diseases driven by excessive TGF-β signaling.

Data Presentation: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to cause an effect) and its selectivity (its specificity for the intended target over other related kinases). The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

| Compound | Target Kinase | IC50 (µM) | Reference |

| This compound | ALK5 | 0.007 | |

| This compound | p38α | 1.98 |

Table 1: In vitro kinase inhibitory activity of this compound. The data demonstrates high potency for ALK5 and over 280-fold selectivity against the p38α kinase.

Mandatory Visualizations

References

Investigating the Downstream Targets of ALK5-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream molecular targets of ALK5-IN-10, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). While direct experimental data on this compound is emerging, this document synthesizes current knowledge from studies on analogous ALK5 inhibitors to delineate the expected downstream effects and provide robust experimental frameworks for investigation.

Introduction to this compound and the TGF-β Signaling Pathway

This compound is a small molecule inhibitor that targets the kinase activity of ALK5, a critical mediator in the TGF-β signaling cascade. The TGF-β pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) remodeling. Dysregulation of this pathway is implicated in numerous pathologies, particularly fibrosis and cancer.[1] this compound, by competitively binding to the ATP-binding pocket of ALK5, prevents the phosphorylation and subsequent activation of its downstream effectors, primarily the SMAD proteins (SMAD2 and SMAD3).[2] This blockade effectively abrogates the canonical TGF-β signaling pathway.

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] Activated ALK5 propagates the signal by phosphorylating SMAD2 and SMAD3. These phosphorylated SMADs then form a heteromeric complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1][2]

Known and Putative Downstream Targets of ALK5 Inhibition

Inhibition of ALK5 by small molecules leads to a cascade of downstream effects, primarily characterized by changes in gene and protein expression. The following sections summarize key molecular changes observed upon ALK5 inhibition, derived from studies using potent and selective ALK5 inhibitors.

Modulation of Gene Expression

Transcriptomic analyses have revealed a consistent pattern of gene expression changes following ALK5 inhibition. These changes are often tissue- and context-dependent but converge on pathways related to fibrosis, cell cycle, and inflammation.

| Gene | Organism/Cell Type | Fold Change (Inhibitor vs. Control) | Experimental Approach | Reference |

| Col1a1 (Collagen, Type I, Alpha 1) | Mouse (Bleomycin-induced skin fibrosis) | Downregulated | RNA-Seq | |

| Col3a1 (Collagen, Type III, Alpha 1) | Mouse (Bleomycin-induced skin fibrosis) | Downregulated | RNA-Seq | |

| Fn1 (Fibronectin 1) | Mouse (Bleomycin-induced skin fibrosis) | Downregulated | RNA-Seq | |

| Acta2 (Actin, Alpha 2, Smooth Muscle) | Human Lung Fibroblasts | Downregulated | qPCR | |

| Ctgf (Connective Tissue Growth Factor) | Mouse (Bleomycin-induced pulmonary fibrosis) | Downregulated | Immunohistochemistry | |

| Serpine1 (PAI-1) | Human Umbilical Vein Endothelial Cells | Downregulated | Luciferase Reporter Assay | |

| Bgn (Biglycan) | Mouse (Bleomycin-induced skin and lung fibrosis) | Downregulated | RNA-Seq |

Table 1: Summary of Key Genes Modulated by ALK5 Inhibition. This table presents a selection of genes consistently reported to be downregulated upon treatment with ALK5 inhibitors in various experimental models of fibrosis.

Alterations in Protein Expression and Phosphorylation

The primary and most immediate downstream effect of ALK5 inhibition is the reduction in the phosphorylation of its direct substrates, SMAD2 and SMAD3. This can be readily observed by Western blotting. Furthermore, the expression levels of proteins encoded by the modulated genes are consequently altered.

| Protein/Phospho-protein | Organism/Cell Type | Change upon Inhibition | Experimental Approach | Reference |

| Phospho-SMAD2 | Human Pulmonary Artery Smooth Muscle Cells | Decreased | Western Blot | |

| Phospho-SMAD3 | Human Pulmonary Artery Smooth Muscle Cells | Decreased | Western Blot | |

| α-Smooth Muscle Actin (α-SMA) | Human Lung Fibroblasts | Decreased | Western Blot | |

| Fibronectin | Human Lung Fibroblasts | Decreased | Western Blot | |

| Collagen Type I | Human Lung Fibroblasts | Decreased | Western Blot | |

| Connective Tissue Growth Factor (CTGF) | Mouse (Bleomycin-induced pulmonary fibrosis) | Decreased | Immunohistochemistry |

Table 2: Key Protein and Phospho-protein Changes Following ALK5 Inhibition. This table highlights the direct and indirect effects of ALK5 inhibition on protein phosphorylation and expression levels.

Experimental Protocols for Investigating Downstream Targets

To identify and validate the downstream targets of this compound, a multi-pronged experimental approach is recommended. The following protocols are adapted from established methodologies for characterizing ALK5 inhibitors.

In Vitro Assessment of ALK5 Inhibition

This method directly assesses the inhibition of ALK5 kinase activity by measuring the phosphorylation status of its immediate downstream targets.

-

Cell Culture and Treatment:

-

Plate a suitable cell line responsive to TGF-β (e.g., HaCaT, A549, primary fibroblasts) in 6-well plates.

-

Once the cells reach 70-80% confluency, serum-starve them for 4-6 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467), phospho-SMAD3 (Ser423/425), total SMAD2/3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

This technique measures the effect of this compound on the mRNA levels of known TGF-β target genes.

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound and/or TGF-β1 as described in the Western blot protocol, typically for a longer duration (e.g., 4-24 hours).

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

-

cDNA Synthesis and qPCR:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green or TaqMan-based master mix and primers for target genes (e.g., SERPINE1, FN1, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Global Approaches for Target Identification

To discover novel downstream targets of this compound, unbiased, high-throughput methods are essential.

RNA-Seq provides a comprehensive view of the changes in the transcriptome following ALK5 inhibition.

-

Experimental Design:

-

Treat cultured cells or animal models with this compound or vehicle.

-

Isolate high-quality total RNA from the samples.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the RNA samples.

-

Sequence the libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control and mapping of the sequencing reads.

-

Identify differentially expressed genes between the this compound treated and control groups.

-

Conduct pathway and gene ontology analysis to identify enriched biological processes and signaling pathways.

-

Mass spectrometry-based proteomics and phosphoproteomics can identify changes in protein abundance and phosphorylation on a global scale.

-

Sample Preparation:

-

Treat cells with this compound and TGF-β1.

-

Lyse the cells and digest the proteins into peptides.

-

For phosphoproteomics, enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins and phosphopeptides using specialized software.

-

Perform bioinformatics analysis to identify regulated proteins and phosphorylation sites and map them to signaling pathways.

-

Visualizing the Impact of this compound

Diagrams are crucial for illustrating the complex biological processes affected by this compound. The following sections provide Graphviz (DOT language) scripts to generate key visualizations.

TGF-β/ALK5 Signaling Pathway and Point of Inhibition

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Downstream Target Identification

Caption: A generalized experimental workflow for the identification and validation of downstream targets of this compound.

Conclusion

Investigating the downstream targets of this compound is crucial for understanding its mechanism of action and for the development of targeted therapies. While direct studies on this compound are limited, the wealth of data from analogous ALK5 inhibitors provides a strong foundation for predicting its effects on gene and protein expression. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to elucidate the specific molecular consequences of this compound treatment, ultimately paving the way for its effective application in research and medicine.

References

The Role of ALK5 in Cellular Proliferation and Differentiation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβRI), is a pivotal serine/threonine kinase receptor that plays a central and often paradoxical role in regulating fundamental cellular processes, including proliferation and differentiation. As a key component of the TGF-β signaling pathway, ALK5's activity is tightly controlled and its dysregulation is implicated in a multitude of pathologies, ranging from cancer to fibrotic diseases. This technical guide provides a comprehensive overview of the ALK5 signaling network, its impact on cellular proliferation and differentiation, and detailed methodologies for its study.

The ALK5 Signaling Nexus: A Dual Regulator of Cell Fate

ALK5 is a critical transducer of signals for the TGF-β superfamily of ligands, most notably TGF-β1, -β2, and -β3.[1] The canonical signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), a constitutively active kinase. This binding event induces the recruitment and formation of a heterotetrameric complex with ALK5.[2][3] Within this complex, TβRII phosphorylates ALK5 in its glycine-serine-rich (GS) domain, leading to the activation of ALK5's kinase domain.[4]

Activated ALK5 propagates the signal downstream through two principal mechanisms: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

Canonical SMAD-Dependent Signaling

The best-characterized downstream effectors of ALK5 are the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5] Activated ALK5 directly phosphorylates the C-terminal serine residues of SMAD2 and SMAD3. This phosphorylation event induces a conformational change, leading to the dissociation of the R-SMADs from the receptor complex and their subsequent association with the common mediator SMAD (co-SMAD), SMAD4. The resulting heterotrimeric SMAD complex (SMAD2/3-SMAD4) then translocates to the nucleus.

Once in the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences known as SMAD-binding elements (SBEs) in the promoter regions of target genes. The transcriptional outcome of ALK5-SMAD signaling is highly context-dependent, influenced by the specific cell type, the presence of other co-factors, and the chromatin landscape. This pathway can regulate the expression of genes involved in cell cycle control, apoptosis, and the synthesis of extracellular matrix components.

Non-Canonical SMAD-Independent Signaling

In addition to the canonical SMAD pathway, activated ALK5 can also trigger a variety of SMAD-independent signaling cascades. These pathways contribute to the diverse and sometimes contradictory cellular responses to TGF-β. Key non-SMAD pathways activated by ALK5 include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: ALK5 has been shown to activate several MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The activation of these pathways can be either direct or indirect and can influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: ALK5 can also modulate the activity of the PI3K/AKT pathway, a critical regulator of cell survival, growth, and metabolism.

-

Rho Family of GTPases: The TGF-β-ALK5 axis can influence the activity of small GTPases like RhoA, Rac1, and Cdc42, which are key regulators of the actin cytoskeleton, cell migration, and cell adhesion.

The interplay between the SMAD-dependent and SMAD-independent pathways is complex and allows for a nuanced and context-specific cellular response to ALK5 activation.

The Dichotomous Role of ALK5 in Cellular Proliferation

The influence of ALK5 on cellular proliferation is highly context-dependent, with the ability to either inhibit or promote cell growth depending on the cell type and the cellular microenvironment.

ALK5 as a Proliferation Inhibitor

In many epithelial cell types, ALK5 signaling acts as a potent inhibitor of proliferation. This tumor-suppressive role is often mediated by the SMAD-dependent pathway, which can lead to the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p15, and the downregulation of pro-proliferative genes like c-Myc. This leads to cell cycle arrest, typically at the G1 phase.

ALK5 as a Proliferation Promoter

In contrast, in certain cellular contexts, particularly in later stages of cancer, ALK5 signaling can paradoxically promote proliferation. This can occur through the activation of non-SMAD pathways, such as the ERK/MAPK pathway, which is a well-established driver of cell proliferation. Furthermore, in some mesenchymal cells and in the context of pulmonary arterial hypertension, ALK5 signaling has been shown to mediate abnormal proliferation of vascular smooth muscle cells.

ALK5: A Master Regulator of Cellular Differentiation

ALK5 plays a crucial role in directing the differentiation of various cell lineages, contributing to embryonic development and tissue homeostasis.

Epithelial-Mesenchymal Transition (EMT)

One of the most well-documented roles of ALK5 in differentiation is its ability to induce epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory, mesenchymal phenotype. This process is critical during embryonic development and wound healing, but is also co-opted by cancer cells to facilitate invasion and metastasis. ALK5 signaling, primarily through the SMAD pathway, drives the expression of key EMT-inducing transcription factors such as Snail, Slug, and Twist.

Chondrogenesis and Osteogenesis

ALK5 signaling is essential for skeletal development. It is required for the chondrogenic differentiation of mesenchymal stem cells. Interestingly, both ALK5 and another TGF-β type I receptor, ALK1, are required for TGF-β-induced chondrogenesis, activating both SMAD2/3 and SMAD1/5/8 pathways, respectively. In osteoblast differentiation, ALK5 signaling promotes the commitment of progenitor cells to the osteoblastic lineage and their subsequent proliferation and differentiation through both SMAD and MAPK pathways.

Neurogenesis

Recent studies have highlighted a role for ALK5 in adult neurogenesis. ALK5-dependent TGF-β signaling has been shown to be a key determinant of the late stages of adult hippocampal neurogenesis, influencing the number, migration, and dendritic arborization of newborn neurons.

Quantitative Data on ALK5 Inhibition

A number of small molecule inhibitors targeting the kinase activity of ALK5 have been developed for research and therapeutic purposes. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| Galunisertib (LY2157299) | 50 | Not Specified | |

| SB525334 | 14.3 | Cell-free | |

| GW788388 | 18 | Cell-free | |

| RepSox | 23 | ATP binding to ALK5 | |

| SD-208 | 48 | Cell-free | |

| LY364947 | 59 | Cell-free | |

| SB431542 | 94 | Cell-free | |

| A-83-01 | More potent than SB-431542 | Reporter Assay |

Experimental Protocols

In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring ALK5 kinase activity and its inhibition using a luminescence-based assay that quantifies ADP production.

Materials:

-

Recombinant human ALK5 (TGFβR1) kinase

-

ALK5 peptide substrate (e.g., a generic serine/threonine kinase substrate)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test inhibitors (e.g., Alk5-IN-30)

-

DMSO (for inhibitor dilution)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer.

-

Prepare a stock solution of ATP (e.g., 10 mM) in nuclease-free water.

-

Prepare a stock solution of the ALK5 peptide substrate.

-

Dilute the recombinant ALK5 enzyme in Kinase Assay Buffer to the desired working concentration.

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted inhibitor solution or DMSO (for controls) to the wells of the assay plate.

-

Add 10 µL of the ALK5 enzyme solution to each well (except for "no enzyme" blanks).

-

Initiate the reaction by adding 10 µL of a pre-mixed solution of substrate and ATP in Kinase Assay Buffer.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess cell viability and proliferation based on the reduction of MTT by metabolically active cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (e.g., ALK5 inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound and include appropriate controls (vehicle and no treatment).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Western Blot Analysis of SMAD Phosphorylation

This protocol is used to directly assess the inhibitory effect of a compound on the ALK5 signaling pathway by measuring the phosphorylation of SMAD2.

Materials:

-

Cells of interest

-

6-well plates

-

Test compound (e.g., ALK5 inhibitor)

-

TGF-β1

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-SMAD2, anti-total-SMAD2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Pre-treat with various concentrations of the test compound for 1-2 hours, then stimulate with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize the level of phospho-SMAD2 to total SMAD2 and a loading control (e.g., GAPDH).

BrdU Cell Proliferation Assay

This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Materials:

-

Cells of interest

-

Culture vessels suitable for microscopy or flow cytometry

-

BrdU labeling solution

-

Fixation and permeabilization buffers

-

DNase I or HCl for DNA denaturation

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope or flow cytometer

Procedure:

-

BrdU Labeling: Add BrdU labeling solution to the cell culture and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into the DNA of S-phase cells.

-

Cell Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., paraformaldehyde) and permeabilize the cell membranes.

-

DNA Denaturation: Treat the cells with DNase I or HCl to denature the DNA and expose the incorporated BrdU.

-

Immunostaining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

-

Analysis: Visualize and quantify the BrdU-positive cells using fluorescence microscopy or flow cytometry.

Conclusion

ALK5 is a multifaceted signaling receptor with profound and often opposing effects on cellular proliferation and differentiation. Its central role in the TGF-β pathway makes it a critical regulator of tissue homeostasis and a key player in the pathogenesis of numerous diseases. A thorough understanding of the intricate ALK5 signaling network, coupled with robust experimental methodologies, is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. The protocols and data presented in this guide provide a solid foundation for the investigation of ALK5's function and the development of novel therapeutic strategies targeting this pivotal kinase.

References

- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 3. TGF beta signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 4. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer [mdpi.com]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

ALK5-IN-10: A Technical Guide to its Impact on Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in embryonic development, tissue fibrosis, and cancer metastasis. A key signaling pathway governing EMT is mediated by the transforming growth factor-beta (TGF-β) and its type I receptor, activin receptor-like kinase 5 (ALK5). Pharmacological inhibition of ALK5 presents a promising therapeutic strategy to counteract pathological EMT. This technical guide provides an in-depth overview of ALK5-IN-10, a potent ALK5 inhibitor, and its effects on EMT. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the underlying signaling pathways and experimental workflows.

Introduction to ALK5 and Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition is a biological process where epithelial cells, which are typically stationary and interconnected, undergo a series of biochemical changes that enable them to assume a mesenchymal cell phenotype. This transition is characterized by the loss of cell-cell adhesion, a change to a more migratory and invasive phenotype, and alterations in the expression of key marker proteins.[1] A hallmark of EMT is the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[1][2]

The TGF-β signaling pathway is a primary inducer of EMT.[3] Upon ligand binding, TGF-β type II receptor (TβRII) recruits and phosphorylates the type I receptor, ALK5.[4] Activated ALK5 then phosphorylates the intracellular signaling molecules Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of genes that drive the EMT program.

This compound: A Potent Inhibitor of the TGF-β/ALK5 Signaling Pathway

This compound, also referred to as Compound 5d in some literature, is a small molecule inhibitor of the TGF-β type I receptor kinase ALK5. It is an analog of the well-characterized ALK5 inhibitor EW-7197 (Vactosertib). This compound exhibits high potency and selectivity for ALK5, thereby blocking the initiation of the TGF-β signaling cascade that leads to EMT.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of the ALK5 receptor, it prevents the phosphorylation of Smad2 and Smad3, which are the immediate downstream substrates of ALK5. This inhibition effectively halts the propagation of the TGF-β signal, preventing the nuclear translocation of the Smad complex and the subsequent transcription of EMT-related genes.

References

The Therapeutic Potential of ALK5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of Activin receptor-like kinase 5 (ALK5) inhibitors, a promising class of therapeutics targeting a central node in the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of this pathway is a key driver in a multitude of pathologies, including a variety of cancers and fibrotic diseases. This document provides a comprehensive overview of the mechanism of action of ALK5 inhibitors, quantitative data on their potency, detailed experimental protocols for their evaluation, and a look into their therapeutic applications.

The TGF-β/ALK5 Signaling Pathway and Mechanism of Inhibition

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase.[1] This binding event recruits and activates ALK5, the type I receptor, through phosphorylation.[1] Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, primarily SMAD2 and SMAD3.[2] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2]

ALK5 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing its autophosphorylation and subsequent phosphorylation of SMAD2 and SMAD3.[2] This blockade effectively halts the downstream signaling cascade, mitigating the pathological effects of aberrant TGF-β signaling.

Therapeutic Applications

The central role of TGF-β signaling in various disease processes makes ALK5 a compelling therapeutic target.

-

Cancer: In advanced cancers, TGF-β signaling promotes tumor progression, invasion, metastasis, and immunosuppression. ALK5 inhibitors are being investigated to counteract these effects, often in combination with other cancer therapies.

-

Fibrosis: Dysregulated TGF-β signaling is a primary driver of fibrosis in organs such as the liver, lungs, and kidneys. ALK5 inhibitors have shown potential in preclinical models to reduce the excessive deposition of extracellular matrix that characterizes these conditions.

-

Other Conditions: The therapeutic potential of ALK5 inhibitors is also being explored in cardiovascular diseases, autoimmune diseases, and neurodegenerative disorders.

Quantitative Data for Selected ALK5 Inhibitors

The potency and selectivity of ALK5 inhibitors are critical for their therapeutic potential. The following tables summarize key quantitative data for several well-characterized ALK5 inhibitors.

| Table 1: In Vitro Potency of Selected ALK5 Inhibitors | ||||

| Compound Name | Target | IC50 | Ki | Assay Type |

| Galunisertib (LY2157299) | ALK5 | 56 nM | 86 nM | Kinase Assay |

| ALK4 | 77.7 nM | - | Kinase Assay | |

| TGF-βRI (Autophosphorylation) | 51 nM | - | Autophosphorylation Kinase Assay | |

| SMAD2/3 Reporter | 221 nM | - | Cell-based Luciferase Reporter Assay | |

| SB-431542 | ALK5 | 94 nM | - | Cell-free Kinase Assay |

| ALK4 | 1 µM | - | Kinase Assay | |

| ALK7 | 2 µM | - | Kinase Assay | |

| RepSox | ALK5 (Autophosphorylation) | 4 nM | - | Autophosphorylation Assay |

| ALK5 (Binding) | 23 nM | - | Binding Assay | |

| TGF-β Cellular Assay | 18 nM | - | Cell-based Assay |

| Table 2: Pharmacokinetic Parameters of Selected ALK5 Inhibitors in Preclinical Models | |||||

| Compound Name | Species | Dose | Route | Cmax | AUC |

| Galunisertib (LY2157299) | Mouse | 75 mg/kg | Oral | 3.11 µg/mL | 3.33 µg/h/mL |

| Mouse | 150 mg/kg | Oral | 19.01 µg/mL | 15.48 µg/h/mL | |

| RepSox | Mouse | 10 mg/kg | i.p. | - | - |

Note: Pharmacokinetic parameters can vary significantly based on the formulation and animal strain used.

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the therapeutic potential of ALK5 inhibitors.

In Vitro Assays

This assay measures the direct inhibition of ALK5 kinase activity.

Materials and Reagents:

-

Recombinant human ALK5 (TGFβR1) kinase

-

ALK5 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test ALK5 inhibitor

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reagent Preparation: Prepare 1x Kinase Assay Buffer. Prepare stock solutions of ATP and ALK5 peptide substrate. Dilute the recombinant ALK5 enzyme to the desired working concentration. Prepare a serial dilution of the test inhibitor in DMSO.

-

Kinase Reaction:

-

Add 5 µL of the diluted inhibitor solution or DMSO to the wells of the assay plate.

-

Add 10 µL of the ALK5 enzyme solution to each well (except "no enzyme" blanks).

-

Initiate the reaction by adding 10 µL of a pre-mixed solution of substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract background luminescence.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

This assay assesses the ability of an inhibitor to block TGF-β-induced SMAD2/3 phosphorylation in a cellular context.

Materials and Reagents:

-

Cell line responsive to TGF-β (e.g., HT1080, HeLa, NIH/3T3)

-

Cell culture medium and serum

-

TGF-β3 Recombinant Protein

-

Test ALK5 inhibitor

-

PBS (ice-cold)

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors (including sodium pyrophosphate and beta-glycerophosphate)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and apparatus

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-SMAD2/3, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Grow cells to 80-90% confluency.

-

Serum-starve the cells for 18-22 hours.

-

Pre-treat cells with the ALK5 inhibitor or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with TGF-β3 (e.g., 10 ng/mL) for 30 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into ice-cold Cell Lysis Buffer.

-

Sonicate the lysates to ensure recovery of nuclear proteins.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

This cell-based assay measures the transcriptional activity of the SMAD pathway.

Materials and Reagents:

-

Reporter cell line expressing a luciferase gene under the control of a SMAD-responsive promoter (e.g., CAGA12)

-

Cell culture medium and serum

-

TGF-β ligand (e.g., TGF-β1 or TGF-β3)

-

Test ALK5 inhibitor

-

Luciferase Assay System (e.g., from Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the ALK5 inhibitor or vehicle.

-

Stimulate the cells with TGF-β ligand.

-

Incubate for a period sufficient to induce luciferase expression (e.g., 16-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Calculate the percentage of inhibition and determine the IC50 or EC50 value.

-

In Vivo Models

This is a widely used model to evaluate the anti-fibrotic efficacy of therapeutic agents.

Materials and Reagents:

-

Mice (e.g., C57BL/6J)

-

Carbon tetrachloride (CCl4)

-

Vehicle for CCl4 (e.g., olive oil or corn oil)

-

Test ALK5 inhibitor and vehicle for administration

-

Materials for blood collection and tissue harvesting

-

Reagents for histological analysis (e.g., Sirius Red, Masson's trichrome) and biomarker analysis (e.g., ALT, AST, hydroxyproline)

Procedure:

-

Induction of Fibrosis:

-

Administer CCl4 to mice via intraperitoneal (i.p.) injection, typically twice a week for 4-8 weeks. The optimal dose may need to be determined, with a common starting point being 1.0 mL/kg.

-

-

Inhibitor Treatment:

-

Administer the ALK5 inhibitor (e.g., via oral gavage) according to the desired dosing regimen, which may be prophylactic (starting with CCl4) or therapeutic (starting after fibrosis is established).

-

-

Monitoring and Endpoint Analysis:

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, collect blood to measure serum levels of liver enzymes (ALT, AST).

-

Harvest the liver for histological analysis to assess the degree of fibrosis (e.g., using Sirius Red or Masson's trichrome staining) and to measure hydroxyproline content, a marker of collagen deposition.

-

This model more accurately recapitulates the tumor microenvironment of human pancreatic cancer compared to subcutaneous models.

Materials and Reagents:

-

Immunocompromised mice (e.g., nude mice)

-

Pancreatic cancer cell line (e.g., Pan02, MiaPaCa-2)

-

Matrigel (optional, to improve tumor formation)

-

Surgical instruments

-

Test ALK5 inhibitor (e.g., galunisertib) and vehicle

-

Imaging equipment for monitoring tumor growth (e.g., ultrasound, bioluminescence)

Procedure:

-

Cell Implantation:

-

Anesthetize the mouse.

-

Perform a laparotomy to expose the pancreas.

-

Inject a suspension of pancreatic cancer cells (e.g., 1 x 10^6 cells in 20-50 µL) into the tail of the pancreas. The use of Matrigel can help prevent leakage.

-

Close the abdominal wall and skin.

-

-

Inhibitor Treatment:

-

Once tumors are established (as determined by imaging), begin treatment with the ALK5 inhibitor (e.g., galunisertib at 75 mg/kg, twice daily by oral gavage).

-

-

Monitoring and Endpoint Analysis:

-

Monitor tumor growth non-invasively using ultrasound or bioluminescence imaging.

-

At the end of the study, euthanize the mice and harvest the tumors.

-

Measure tumor volume and weight.

-

Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation, apoptosis, and changes in the tumor microenvironment.

-

Conclusion

ALK5 inhibitors represent a promising therapeutic strategy for a range of diseases driven by aberrant TGF-β signaling. Their development requires a thorough understanding of the underlying biology and the use of robust and reproducible preclinical models and assays. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

ALK5-IN-10: A Technical Overview of its Role in Immune Response Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALK5-IN-10 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and, notably, immune responses. Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrotic diseases, often characterized by an immunosuppressive microenvironment. This document provides an in-depth technical guide on the mechanism of action of this compound, its involvement in modulating immune responses, and detailed experimental protocols for its investigation.

Introduction to ALK5 and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a pivotal role in maintaining cellular homeostasis. The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] This phosphorylation activates the kinase domain of ALK5, which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[2][3] These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2][4] This canonical pathway is central to the immunosuppressive effects of TGF-β. ALK5 can also mediate non-canonical, SMAD-independent signaling pathways.

This compound: A Selective ALK5 Inhibitor

This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the ALK5 kinase domain. By doing so, it prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade initiated by TGF-β.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been determined through in vitro kinase assays.

| Target Kinase | IC50 (μM) |

| ALK5 | 0.007 |

| p38α | 1.98 |

| Table 1: Inhibitory concentration (IC50) of this compound against ALK5 and p38α kinases. Data from MedchemExpress. |

The data clearly demonstrates the high selectivity of this compound for ALK5 over other kinases like p38α.

Modulation of the Immune Response by this compound

TGF-β is a potent immunosuppressive cytokine. It inhibits the proliferation, differentiation, and activation of various immune cells, including T cells, B cells, and natural killer (NK) cells. It also promotes the differentiation of regulatory T cells (Tregs), which further contribute to an immunosuppressive environment. By inhibiting ALK5, this compound is expected to reverse these immunosuppressive effects.

While specific studies on this compound's direct impact on various immune cell populations are not extensively detailed in the provided search results, the known role of the TGF-β/ALK5 axis allows for a clear hypothesis of its immunomodulatory functions. Inhibition of ALK5 is anticipated to lead to:

-

Enhanced T-cell activity: By blocking the inhibitory signals of TGF-β, this compound can promote the proliferation and effector functions of cytotoxic T lymphocytes (CTLs) and helper T cells.

-

Reduced Treg function: Inhibition of ALK5 may suppress the differentiation and immunosuppressive capacity of Tregs.

-

Modulation of Macrophage Polarization: ALK5 signaling has been shown to influence macrophage activation. Inhibition by this compound could therefore shift the balance from an anti-inflammatory (M2) to a pro-inflammatory (M1) macrophage phenotype.

-

Altered Cytokine Milieu: By relieving TGF-β-mediated suppression, this compound may lead to an increase in pro-inflammatory cytokines such as IFNγ and a decrease in anti-inflammatory cytokines like IL-10.

Experimental Protocols

In Vitro Kinase Assay for ALK5 Inhibition

This protocol outlines the general procedure for determining the inhibitory activity of a compound like this compound against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Substrate (e.g., casein or a specific peptide)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Assay plates (e.g., 96-well format)

-

Detection reagents (e.g., for ADP quantification or phosphospecific antibodies)

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the recombinant ALK5 enzyme to a predetermined optimal concentration in kinase assay buffer.

-

Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the kinase assay buffer.

-

-

Kinase Reaction:

-

Add the diluted this compound solutions to the wells of the assay plate. Include a DMSO-only control.

-

Add the diluted ALK5 enzyme to each well.

-

Initiate the reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km value for ALK5.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Detection and Data Analysis:

-

Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Kinase Assay Workflow

Cellular Assay for TGF-β Signaling Inhibition

This protocol assesses the ability of this compound to block TGF-β-induced signaling in a cellular context.

Materials:

-

A suitable cell line responsive to TGF-β (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound dissolved in DMSO

-

Reagents for protein extraction and Western blotting

-

Antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a predetermined concentration of TGF-β1 for a short period (e.g., 30-60 minutes). Include untreated and TGF-β1-only controls.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a suitable substrate.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-SMAD2/3 and normalize them to the total SMAD2/3 levels.

-